![molecular formula C27H17ClF6N2Pd B12886511 [1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is a complex organometallic compound that has garnered significant interest in the field of catalysis. This compound features a palladium center coordinated to a bis(imino)acenaphthene ligand, with additional chloro and methyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable catalyst in various organic transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium typically involves the following steps:
Ligand Synthesis: The bis(imino)acenaphthene ligand is synthesized by reacting acenaphthenequinone with 3-(trifluoromethyl)aniline under acidic conditions to form the imine bonds.
Complex Formation: The synthesized ligand is then reacted with a palladium precursor, such as palladium(II) chloride, in the presence of a base like potassium carbonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Final Complexation: The resulting intermediate is treated with methylating agents, such as methyl iodide, to introduce the methyl group, forming the final (methyl)palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction involves the reductive elimination of organic groups from the palladium center, regenerating the palladium(II) species.
Substitution: The chloro and methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Organic halides (e.g., aryl bromides) and bases (e.g., potassium carbonate) in solvents like dichloromethane.
Reductive Elimination: Heating the reaction mixture or using reducing agents like hydrazine.
Substitution: Ligand exchange reactions using phosphines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition with aryl bromides can lead to the formation of aryl-palladium complexes, which can further undergo cross-coupling reactions to form biaryl compounds.
科学研究应用
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex drug molecules.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
作用机制
The mechanism of action of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, the palladium(IV) intermediate undergoes transmetalation with an organoboron or organostannane reagent.
Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.
相似化合物的比较
Similar Compounds
- 1,2-Bis[[3,5-bis(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(phenyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(ethyl)palladium
Uniqueness
The unique feature of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is the presence of the trifluoromethyl groups, which enhance its stability and reactivity. This makes it a more efficient catalyst compared to similar compounds without these groups. Additionally, the specific combination of chloro and methyl ligands provides distinct reactivity patterns, making it suitable for a broader range of catalytic applications.
属性
分子式 |
C27H17ClF6N2Pd |
|---|---|
分子量 |
625.3 g/mol |
IUPAC 名称 |
1-N,2-N-bis[3-(trifluoromethyl)phenyl]acenaphthylene-1,2-diimine;carbanide;chloropalladium(1+) |
InChI |
InChI=1S/C26H14F6N2.CH3.ClH.Pd/c27-25(28,29)16-7-3-9-18(13-16)33-23-20-11-1-5-15-6-2-12-21(22(15)20)24(23)34-19-10-4-8-17(14-19)26(30,31)32;;;/h1-14H;1H3;1H;/q;-1;;+2/p-1 |
InChI 键 |
OOEXTHBZVVSGPE-UHFFFAOYSA-M |
规范 SMILES |
[CH3-].C1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=NC5=CC=CC(=C5)C(F)(F)F)C3=CC=C2.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


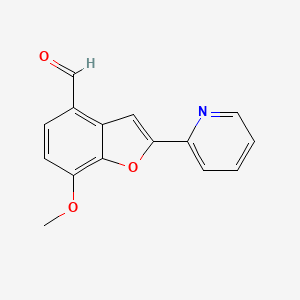
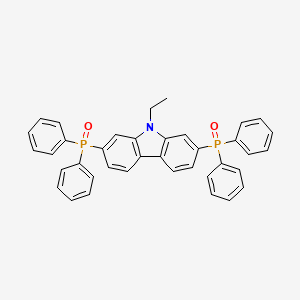



![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)
![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
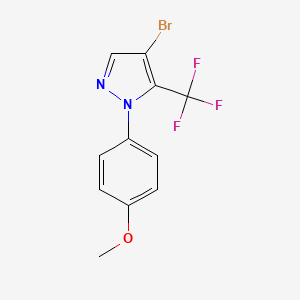


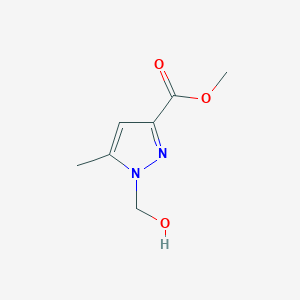
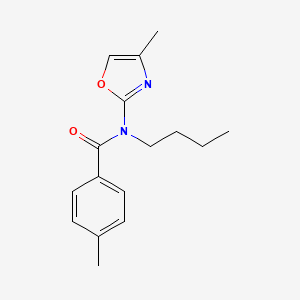
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)
